Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamine with various reagents. For Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, the process may involve the following steps:
Condensation Reaction: Ortho-phenylenediamine reacts with an appropriate aldehyde or ketone under acidic or basic conditions to form the benzimidazole core.
Substitution Reaction:
Esterification: The carboxylate group is introduced via esterification reactions using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts, such as sulfuric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce amino-substituted benzimidazoles.
Scientific Research Applications
Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antiviral, and antimicrobial properties.
Biological Research: The compound’s ability to interact with biological macromolecules makes it a valuable tool in studying enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core allows it to bind effectively to these targets, inhibiting their activity and leading to various biological effects. The dimethylamino group enhances its ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad spectrum of biological activities.
Indole Derivatives: Similar in structure and function, with applications in medicinal chemistry.
Imidazole Derivatives: Known for their antimicrobial and anticancer properties.
Uniqueness
Methyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific substitution pattern, which enhances its biological activity and specificity. The presence of the dimethylamino group and the ester functionality provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with tailored properties.
Properties
Molecular Formula |
C21H22N4O2 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
methyl 4-[4-(dimethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H22N4O2/c1-13-18(20(26)27-4)19(14-9-11-15(12-10-14)24(2)3)25-17-8-6-5-7-16(17)23-21(25)22-13/h5-12,19H,1-4H3,(H,22,23) |
InChI Key |
VGZSOAXQPUTXON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)N(C)C)C(=O)OC |
Origin of Product |
United States |
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